3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Description
This compound belongs to the benzamide class, characterized by a 3,4-difluoro-substituted aromatic ring linked to an amide group. The N-substituent comprises a 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl chain, introducing both hydrophilic (hydroxyethoxy) and lipophilic (4-methylphenyl) moieties.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-21-18(23)14-6-7-15(19)16(20)10-14/h2-7,10,17,22H,8-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGSZMDUOXKUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK cascade which regulates cell growth and differentiation.
Mode of Action
It is believed to interact with its target kinase, potentially altering its activity and thus influencing the mapk/erk signaling pathway.
Biochemical Pathways
The compound is likely to affect the MAPK/ERK pathway, given its target. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Any changes in this pathway could have downstream effects on these processes.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable.
Result of Action
Given its target, it may influence cell growth and differentiation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- Fluorine Substitution : The target compound and ML298 share 3,4-difluoro groups, which enhance electronegativity and metabolic stability. In contrast, THHEB uses hydroxyl groups for antioxidative activity .
- N-Substituent Complexity : The hydroxyethoxy group in the target compound and ’s analog improves water solubility, while ML298’s spirocyclic amine likely enhances target selectivity .
Key Observations :
- Synthesis : The target compound’s synthesis may resemble methods in , involving hydrazide intermediates and alkylation steps . ML298 employs parallel synthesis for optimization .
- Tautomerism : Triazole-containing analogs () exhibit thione-thiol tautomerism, absent in the target compound due to its hydroxyethoxy chain .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Antioxidant vs. Enzyme Inhibition : THHEB’s hydroxyl groups enable radical scavenging, while the target compound’s fluorine and ether groups may favor enzyme interactions .
- Selectivity : ML298’s spirocyclic structure enhances PLD2 selectivity, a design consideration for the target compound if optimized for target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential steps: (1) Formation of the benzamide core via coupling of 3,4-difluorobenzoic acid with a substituted ethylamine under dehydrating conditions (e.g., using DCC or EDC as coupling agents). (2) Introduction of the hydroxyethoxy group via nucleophilic substitution, employing ethylene glycol and a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C. (3) Attachment of the p-tolyl group through Friedel-Crafts alkylation or Mitsunobu reaction .
- Key Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C prevents side reactions), and stoichiometric ratios (excess ethylene glycol ensures complete substitution). Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .
Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR identifies protons on the p-tolyl group (δ 2.35 ppm, singlet for CH₃) and hydroxyethoxy chain (δ 3.6–3.8 ppm for -OCH₂CH₂OH). ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm for ortho/para F) .
- X-ray Crystallography : Resolves bond angles and distances, critical for confirming stereochemistry and hydrogen-bonding interactions (e.g., O-H···O between hydroxyethoxy and benzamide carbonyl) .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ at m/z 378.14 .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7 breast cancer) at 10–100 μM concentrations. IC₅₀ values <50 μM suggest potency, with follow-up apoptosis assays (Annexin V/PI staining) .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR2) to evaluate IC₅₀ values. Competitive binding studies using ATP analogs confirm mechanism .
Advanced Research Questions
Q. How do the fluorine substituents influence metabolic stability and target binding affinity?
- Methodological Answer :
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism in liver microsomes. Compare half-life (t₁/₂) of difluoro vs. non-fluoro analogs via LC-MS/MS. Fluorination increases t₁/₂ by >2-fold in human hepatocytes .
- Binding Affinity : Molecular docking (e.g., AutoDock Vina) shows fluorine’s edge-to-face π-stacking with hydrophobic kinase pockets (e.g., EGFR). ΔG values correlate with experimental IC₅₀ .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydroxyethoxy and p-tolyl groups?
- Methodological Answer :
- Hydroxyethoxy Modifications : Replace with methoxy or PEG chains to assess solubility changes. LogP measurements (HPLC) and cytotoxicity profiling (e.g., HEK293 vs. HeLa) reveal optimal hydrophilicity .
- p-Tolyl Substitutions : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Radioligand binding assays (³H-labeled compound) quantify affinity shifts for serotonin receptors .
Q. How can advanced spectroscopic techniques resolve conflicting data on its conformational dynamics?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) detects rotameric equilibria in the ethyl linker. Line-shape analysis calculates activation energy (Eₐ) for rotation .
- Solid-State NMR : ¹³C CP/MAS NMR distinguishes crystalline vs. amorphous phases, critical for polymorph screening .
Q. What computational models predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates bioavailability (30–40% due to hydroxyethoxy’s polarity) and blood-brain barrier penetration (low, logBB < -1). ProTox-II predicts hepatotoxicity risk (LD₅₀ ~300 mg/kg) .
- MD Simulations : GROMACS simulations (20 ns) model membrane permeation through lipid bilayers. Diffusion coefficients correlate with experimental PAMPA permeability .
Q. How to address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., MCF-7 cytotoxicity ranges: 12–45 μM). Assess variables: cell passage number, serum concentration, and assay duration .
- Orthogonal Assays : Validate apoptosis via caspase-3 activation (Western blot) alongside MTT to rule out false positives from metabolic interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
